4-(Pyrimidin-2-yl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
68535-55-7 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-pyrimidin-2-ylphenol |
InChI |
InChI=1S/C10H8N2O/c13-9-4-2-8(3-5-9)10-11-6-1-7-12-10/h1-7,13H |
InChI Key |
HPDXALXLXJPKLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Significance of Pyrimidine Phenol Hybrid Scaffolds in Organic Chemistry
Hybrid molecules that contain both pyrimidine (B1678525) and phenol (B47542) substructures are of significant interest in organic and medicinal chemistry. nih.gov The pyrimidine ring, an aromatic heterocycle with two nitrogen atoms, is a fundamental component of nucleobases like cytosine, thymine, and uracil, making it a key player in biological systems. rsc.org Its electron-deficient nature and ability to participate in hydrogen bonding make it a valuable pharmacophore in drug design. nih.gov Pyrimidine derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgiomcworld.comnih.gov
The phenol group, characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring, is also a crucial functional group in many natural and synthetic compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to a molecule's solubility and its ability to bind to biological targets. nih.gov Phenolic compounds are well-known for their antioxidant properties, among other biological activities. nih.gov
The fusion of these two scaffolds into a single molecule, as seen in 4-(Pyrimidin-2-yl)phenol, creates a "hybrid scaffold" with a unique electronic and structural profile. This combination allows for diverse molecular interactions, making such compounds versatile building blocks for developing new therapeutic agents and functional materials. mdpi.com The structural versatility of the pyrimidine ring allows for easy modification at its various positions, enabling chemists to fine-tune the molecule's properties for specific applications. nih.gov
Overview of Research Trajectories for 4 Pyrimidin 2 Yl Phenol and Analogs
Research involving 4-(Pyrimidin-2-yl)phenol and its analogs has primarily focused on their synthesis and evaluation for various biological activities. The synthesis of such arylpyrimidines can be approached through several methods, including palladium-catalyzed cross-coupling reactions, which might involve reacting a halopyrimidine (like 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with a phenol (B47542) derivative (such as (p-hydroxyphenyl)boronic acid). lookchem.com
Studies on related pyrimidine-phenol structures have explored their potential as:
Anticancer Agents: Pyrimidine (B1678525) derivatives are a cornerstone of many anticancer therapies. mdpi.com Research into compounds with similar pyrimidine-phenol cores, such as 4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenol, has shown that they can exhibit anticancer properties, with activity influenced by the specific substitutions on the rings. The pyrimidine scaffold is often used to design kinase inhibitors, which are crucial in cancer treatment. iomcworld.com
Antimicrobial Agents: The pyrimidine core is a frequent component in the design of new antibacterial and antifungal compounds. nih.govresearchgate.net Research on various 2,4-disubstituted pyrimidines has demonstrated their potential as broad-spectrum antibacterial agents. nih.gov For instance, studies on 2-amino-4-arylpyrimidine derivatives have revealed significant antibacterial activity. orientjchem.org
Enzyme Inhibitors: The structural features of this compound make it a candidate for inhibition of various enzymes. For example, it has been investigated in the context of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), which is a target for inflammatory diseases. lookchem.com
Scope and Academic Relevance of Current Research on 4 Pyrimidin 2 Yl Phenol
Direct Synthesis Approaches to the this compound Core
The direct construction of the this compound scaffold can be achieved through several primary synthetic routes. These methods focus on efficiently forming the key carbon-carbon or carbon-nitrogen bonds that define the core structure.
Cyclocondensation Reactions
Cyclocondensation reactions represent a fundamental and widely used approach for the synthesis of the pyrimidine core. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For the synthesis of this compound, this could involve the reaction of a suitably substituted three-carbon component with a source of the N-C-N fragment of the pyrimidine ring. ekb.egrsc.org
One common strategy involves the reaction of a β-dicarbonyl compound with an amidine. For instance, the cyclocondensation of a 1-(4-hydroxyphenyl)-3-aryl-1,3-propanedione with an appropriate amidine in the presence of a base can yield the desired 2,4,6-trisubstituted pyrimidine. Variations of this method, including the use of different catalysts and reaction conditions, have been explored to optimize yields and purity. scielo.org.mx
Another approach utilizes chalcones, which are α,β-unsaturated ketones, as the three-carbon component. The reaction of a chalcone (B49325) bearing a hydroxyl group at the 4-position of one of the aromatic rings with thiourea (B124793) in the presence of a base like sodium hydroxide (B78521) can lead to the formation of a pyrimidine-2-thione derivative. bohrium.com Subsequent chemical modifications can then be performed to arrive at the target this compound.
Three-component reactions are a powerful extension of this methodology, allowing for the one-pot synthesis of highly substituted pyrimidines. rsc.org For example, the reaction of an aldehyde, a ketone, and urea (B33335) or thiourea can be catalyzed by various reagents to produce tetrahydropyrimidine (B8763341) derivatives, which can be subsequently oxidized to the aromatic pyrimidine. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aryl aldehyde, Barbituric acid, Urea | Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Tetrahydropyrimido[4,5-d]pyrimidine-triones | rsc.org |
| Chalcone, Thiourea | Ethanolic NaOH | Thiazine derivative | ekb.eg |
| Aldehyde, 1,3-Dicarbonyl compound, Urea | Benzyltriethylammonium chloride | Dihydropyrimidinones | researchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to this compound, particularly when a pre-formed pyrimidine ring with a suitable leaving group is available. In this approach, a nucleophile displaces a leaving group on the aromatic pyrimidine ring. libretexts.orgmasterorganicchemistry.com
For the synthesis of this compound, a common strategy involves the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with a protected form of 4-aminophenol (B1666318) or 4-hydroxythiophenol, followed by deprotection. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack. The reactivity of the halopyrimidine is enhanced by the electron-withdrawing nature of the pyrimidine ring itself. mdpi.comresearchgate.net
The choice of solvent and base can significantly influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to solubilize the reactants and facilitate the reaction. The regioselectivity of the substitution is generally high, with the nucleophile preferentially attacking the C2 position of the pyrimidine ring. mdpi.com
Table 2: Key Features of SNAr Reactions for Pyrimidine Functionalization
| Feature | Description | Reference |
| Substrates | 2-Halopyrimidines (e.g., 2-chloro, 2-bromo) | researchgate.net |
| Nucleophiles | Anilines, benzylamines, aliphatic amines | mdpi.com |
| Reaction Conditions | Base-catalyzed, often in polar aprotic solvents | mdpi.comresearchgate.net |
| Regioselectivity | Preferential substitution at the C4 position of quinazolines | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as powerful and versatile tools for the synthesis of biaryl compounds, including this compound. acs.orgresearchgate.netrsc.org This method involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.
For the synthesis of this compound, two main approaches can be envisioned. The first involves the reaction of a 2-halopyrimidine with 4-hydroxyphenylboronic acid or a protected version thereof. The second approach involves the coupling of a pyrimidine-2-boronic acid derivative with a 4-halophenol. The choice of reactants often depends on the availability of the starting materials.
The success of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂(dppf), have been successfully employed. acs.org The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to activate the organoboron species and facilitate the transmetalation step.
Table 3: Typical Components of a Suzuki-Miyaura Reaction for this compound Synthesis
| Component | Examples | Role | Reference |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the cross-coupling | acs.org |
| Ligand | PPh₃, XantPhos | Stabilizes the catalyst, facilitates reaction steps | acs.orgrsc.org |
| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Activates the boronic acid | nih.gov |
| Solvent | Dioxane/water, Toluene, DMF | Solubilizes reactants and catalyst | rsc.orgnih.gov |
One-Pot and Multi-Component Reaction Sequences
One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. Several MCR strategies have been developed for the synthesis of pyrimidine derivatives, which can be adapted for the preparation of this compound. dntb.gov.uanih.gov
A common MCR approach for pyrimidine synthesis is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. researchgate.net By using 4-hydroxybenzaldehyde (B117250) as the aldehyde component, this reaction can provide a direct route to dihydropyrimidine (B8664642) derivatives containing the desired phenolic moiety. Subsequent oxidation can then lead to the aromatic this compound core.
Another example is the three-component condensation of salicylaldehydes, malononitrile, and secondary amines, which has been used to synthesize benzopyranopyrimidines. lookchem.com While not directly yielding this compound, this methodology highlights the power of MCRs in constructing complex heterocyclic systems that can be further elaborated.
Table 4: Examples of Multi-Component Reactions for Heterocycle Synthesis
| Reaction Type | Components | Product Type | Reference |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinones | researchgate.net |
| Pseudo Four-Component Reaction | Salicylic aldehydes, Malononitrile, Amines | Benzopyranopyrimidines | nih.gov |
| Three-Component Condensation | Aldehydes, Dimedone, CH-acids | Tetrahydrochromene derivatives | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained prominence as a green chemistry technique that can significantly accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. thieme-connect.comtandfonline.comresearchgate.net The application of microwave irradiation to the synthesis of this compound and its derivatives has been shown to be highly effective.
Microwave heating can be applied to various reaction types, including cyclocondensation, SNAr, and palladium-catalyzed cross-coupling reactions. For example, the synthesis of 3,4-dihydropyrimidinones via the Biginelli reaction can be accomplished in a matter of minutes under microwave irradiation, often in the absence of a solvent or with a green solvent like water. researchgate.nettandfonline.com
Similarly, microwave-assisted one-pot, multi-component reactions have been developed for the synthesis of complex imidazole-fused pyrimidines. nih.gov These methods benefit from the rapid and uniform heating provided by microwaves, which can lead to shorter reaction times and improved energy efficiency.
Table 5: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Biginelli Reaction | 45-75 min | 2 min | tandfonline.com |
| Imidazole (B134444) Synthesis | 1-3 days | 30-90 min | tandfonline.com |
| Quinazoline (B50416) Synthesis | - | 30 min | tandfonline.com |
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives allows for the exploration of structure-activity relationships and the development of molecules with tailored properties. bohrium.comresearchgate.net Functionalization can be achieved by either starting with appropriately substituted precursors or by modifying the this compound core.
Common functionalization strategies include the introduction of substituents on the pyrimidine ring or the phenolic ring. For example, starting with a substituted 1,3-dicarbonyl compound in a cyclocondensation reaction can lead to a pyrimidine ring with various substituents at the 4, 5, or 6 positions. Similarly, using a substituted benzaldehyde (B42025) in a Biginelli reaction can introduce functionality onto the phenyl group. researchgate.net
Palladium-catalyzed cross-coupling reactions are particularly useful for introducing a wide range of functional groups. nih.govacs.org For instance, the Suzuki-Miyaura reaction can be used to introduce aryl or heteroaryl groups, while the Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds, introducing amino functionalities. nih.gov These reactions are often tolerant of various functional groups, allowing for the late-stage functionalization of complex molecules.
Furthermore, the phenolic hydroxyl group can be a site for derivatization, such as through etherification or esterification, to modulate the compound's physicochemical properties. acs.org
Table 6: Methods for the Synthesis of Functionalized Pyrimidine Derivatives
| Method | Functionalization Site | Type of Functional Group | Reference |
| Buchwald-Hartwig Cross-Coupling | C4 position of pyrido[2,3-d]pyrimidinone | N-aryl | nih.gov |
| Suzuki-Miyaura Coupling | C4 position of pyrido[2,3-d]pyrimidinone | Aryl | nih.gov |
| Ullmann Condensation | C4 position of pyrido[2,3-d]pyrimidinone | O-aryl, S-aryl | nih.gov |
| O-Alkylation | Pyrimidin-2(1H)-one | O-alkyl | acs.org |
Introduction of Halogen Substituents
Halogenation is a common strategy to modify the physicochemical properties of this compound derivatives, often enhancing their biological activity. nih.gov
One approach involves the direct halogenation of the pyrimidine or the phenolic ring. For instance, the synthesis of 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves the introduction of a chloro group onto the phenolic ring through a substitution reaction as a key step in a multi-step synthesis. The presence of the trifluoromethyl group on the pyrimidine ring in this derivative enhances its lipophilicity and metabolic stability.
Another strategy involves using halogenated starting materials. For example, 2,4,6-trichloropyrimidine (B138864) can be used as a precursor, where one of the chlorine atoms is selectively substituted. nih.gov In the synthesis of diarylpyrimidines, a nucleophilic substitution of a chlorine atom by ammonia (B1221849) was a key step. nih.gov Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been used in Suzuki cross-coupling reactions to introduce various aryl and heteroaryl groups. mdpi.com
The choice of halogenating agent and reaction conditions is crucial for achieving the desired regioselectivity. For example, N-chlorosuccinimide has been used for the chlorination of an enaminone precursor in the synthesis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines. acs.org
The following table summarizes some examples of halogenated this compound derivatives and their synthetic precursors.
| Compound Name | Halogen | Synthetic Precursor | Reference |
| 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol | Chlorine | Pyrimidine ring precursors | |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine derivatives | Bromine, Chlorine | 5-(4-bromophenyl)-4,6-dichloropyrimidine | mdpi.com |
| 2-chloro-3-(dimethylamino)-1-(4-methyl-2-(methylamino)thiazol-5-yl)prop-2-en-1-one | Chlorine | Enaminone | acs.org |
| 2,4-dichloro-6,7-dimethoxyquinazoline derivatives | Chlorine | 2,4-dichloro-6,7-dimethoxyquinazoline | mdpi.com |
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a versatile handle for further derivatization, allowing for the introduction of various functional groups to modulate the compound's properties. researchgate.net
A common modification is O-alkylation, where the hydroxyl group is converted into an ether. This can be achieved by reacting the phenol (B47542) with an appropriate alkylating agent in the presence of a base. acs.org For example, a selective and high-yielding O-alkylation of pyrimidin-2(1H)-ones was developed using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as the alkylating agents. acs.org The choice of solvent can also influence the outcome, with some conditions favoring O-alkylation over N-alkylation of the pyrimidine ring. rsc.org
Another important modification is the oxidation of the hydroxyl group to form the corresponding quinones. Conversely, the phenolic group enhances hydrogen-bonding capacity, which can influence solubility and binding to biological targets.
The table below provides examples of modifications to the phenolic hydroxyl group.
| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |
| O-Alkylation | 4-(iodomethyl)pyrimidines, K2CO3, MeCN (reflux) | Ether | acs.org |
| Oxidation | Oxidizing agents | Quinone |
Derivatization of the Pyrimidine Ring
The pyrimidine ring itself offers multiple sites for derivatization, enabling the synthesis of a diverse library of compounds. semanticscholar.orgnih.gov
One of the most powerful methods for modifying the pyrimidine ring is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups at specific positions on the pyrimidine ring, typically by coupling a halogenated pyrimidine with a boronic acid. mdpi.comresearchgate.net For instance, a series of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines were synthesized from 5-(4-bromophenyl)-4,6-dichloropyrimidine and various arylboronic acids using a Pd(PPh3)4 catalyst. mdpi.com
Another common strategy is nucleophilic aromatic substitution (SNAr), where a leaving group on the pyrimidine ring, such as a halogen, is displaced by a nucleophile. nih.gov This method is widely used to introduce amino, alkoxy, and other functional groups. For example, 2-amino-4,6-dichloropyrimidine (B145751) can undergo sequential SNAr reactions to introduce different substituents at the 4- and 6-positions. nih.gov
Furthermore, the pyrimidine ring can be constructed through various cyclization reactions. semanticscholar.orgorganic-chemistry.org For example, β-formyl enamides can undergo samarium chloride-catalyzed cyclization with urea under microwave irradiation to form pyrimidines. organic-chemistry.org Ultrasound irradiation has also been shown to be an effective energy source for promoting the synthesis and derivatization of the pyrimidine core, often leading to shorter reaction times and higher yields. semanticscholar.org
The following table summarizes some key derivatization reactions of the pyrimidine ring.
| Reaction Type | Key Reagents | Position of Derivatization | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh3)4 | C5 | mdpi.com |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | C2, C4, C6 | nih.gov |
| Cyclization | β-formyl enamides, urea, SmCl3 | Ring formation | organic-chemistry.org |
Mechanistic Insights into Synthetic Pathways
Understanding the mechanisms of the synthetic reactions involved in the preparation of this compound and its derivatives is crucial for controlling the outcome of the reactions and for designing more efficient synthetic routes.
Understanding Reaction Selectivity and Regioselectivity
Achieving the desired selectivity is a major challenge in the synthesis of complex molecules like substituted pyrimidines. mdpi.com
In the context of this compound derivatives, regioselectivity is particularly important when multiple reactive sites are present in the molecule. For example, in the alkylation of pyrimidin-2(1H)-ones, a mixture of N- and O-alkylated products can be formed. acs.org However, by carefully choosing the alkylating agent and reaction conditions, high selectivity for O-alkylation can be achieved. acs.org The use of specific solvents can also control the regioselectivity of the reaction, with some solvents favoring O-substitution and others favoring N-substitution. rsc.org
In SNAr reactions involving di- or tri-halogenated pyrimidines, the position of substitution is governed by the electronic and steric properties of the pyrimidine ring and the nature of the nucleophile. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the reactivity of different positions on the pyrimidine ring and help predict the regiochemical outcome of these reactions. mdpi.commdpi.com For instance, in the synthesis of 4-aminoquinazolines, DFT calculations were used to understand the observed regioselectivity of SNAr reactions. mdpi.com
Catalyst Systems and Reaction Optimization
Catalyst systems play a pivotal role in many of the synthetic methods used to prepare this compound derivatives, particularly in cross-coupling reactions. researchgate.net
Palladium-based catalysts are widely used in Suzuki-Miyaura reactions for the arylation of halogenated pyrimidines. mdpi.com The choice of palladium precursor, ligand, base, and solvent can significantly impact the efficiency and outcome of the reaction. mdpi.comacs.org For example, in the synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines, the reaction was optimized by screening different solvents, with 1,4-dioxane (B91453) providing the best yield. mdpi.com High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of catalysts and reaction conditions to identify the optimal parameters for a given transformation. acs.org
In addition to palladium catalysts, other metal catalysts such as copper have also been used in the synthesis of pyrimidine derivatives. nih.gov Furthermore, the development of more efficient and recyclable catalyst systems is an active area of research. acs.org
The optimization of reaction conditions, including temperature, reaction time, and reactant stoichiometry, is crucial for maximizing the yield and purity of the desired product. acs.org Kinetic studies can provide valuable mechanistic insights that can guide the optimization process. acs.org
The table below highlights key aspects of catalyst systems and reaction optimization.
| Reaction Type | Catalyst System | Optimization Parameters | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | Solvent, Base | mdpi.com |
| Suzuki-Miyaura Coupling | Pd precatalysts, Ligands | Temperature, Residence time, Catalyst loading | acs.org |
| General Synthesis | Various catalysts | Solvents, Reagent equivalents, Temperature | acs.org |
X-ray Crystallography for Molecular and Supramolecular Architecture Elucidation
X-ray crystallography stands as a definitive tool for mapping the precise atomic arrangement within a crystalline solid, offering unparalleled insight into the molecular geometry and the packing of molecules in the crystal lattice.
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
In derivatives of this compound, intramolecular hydrogen bonds are significant in defining the molecular conformation. For instance, in (E)-2-(5,5-Dimethylhexahydropyrimidin-2-yl)-4-(phenyldiazenyl)phenol, an intramolecular O-H···N hydrogen bond is observed between the hydroxyl group of the phenol and a nitrogen atom of the hexahydropyrimidine (B1621009) ring, with a bond distance of 2.584(2) Å. iucr.org This interaction contributes to the stabilization of the molecule's conformation. iucr.org Similarly, in the crystal structure of 2-(4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol, both major and minor disordered components of the hydroxy group form intramolecular O-H···N hydrogen bonds. nih.gov The conformation of 4-[(3-Formyl-4-hydroxyphenyl)diazenyl]-N-(pyrimidin-2-yl)benzenesulfonamide is partly stabilized by an intramolecular O—H⋯O hydrogen bond. researchgate.net
The presence of a hydrogen bond donor (the hydroxyl group) and two acceptor sites (the nitrogen atoms of the pyrimidine ring) in 4-(Pyridin-2-yl)phenol allows for the formation of these stabilizing interactions. nih.gov
Crystal Packing and Solid-State Arrangements
The arrangement of molecules in the crystal lattice is dictated by a combination of intermolecular forces. In the case of this compound derivatives, hydrogen bonding and π-π stacking interactions are predominant.
In the crystal structure of 2-(4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol, weak C-H···π interactions lead to the formation of inversion dimers. nih.gov Additionally, π–π stacking is observed between the pyrimidine and the hydroxy-substituted benzene (B151609) rings, with a centroid–centroid separation of 3.739 (2) Å. nih.gov For 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one, the crystal packing is primarily stabilized by N-H···O and C-H···O hydrogen bonds, which are further reinforced by offset π-π stacking interactions. researchgate.net The crystal structure of bis[2-(1,4,5,6-tetrahydropyrimidin-2-yl)phenolato]zinc(II) reveals that non-coordinating N–H bonds form intermolecular hydrogen bonds, resulting in one-dimensional chain structures. jst.go.jp
The planarity of the constituent rings also plays a crucial role. In 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the molecule is nearly coplanar, with a dihedral angle of about 5.03° between the central pyridinyl ring and the phenolic ring. redalyc.org This planarity facilitates intermolecular hydrogen bonds and π-π stacking interactions. redalyc.org In contrast, the molecule of 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one is non-planar, as indicated by the dihedral angles between its aromatic rings. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
NMR spectroscopy is an indispensable tool for elucidating the structure of this compound and its analogues in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, detailed information about the molecular framework and connectivity can be obtained.
¹H and ¹³C NMR for Complex Structure Determination
The ¹H and ¹³C NMR spectra of pyrimidine derivatives provide characteristic signals that aid in their structural confirmation. For instance, in a series of 4-(substituted-phenyl)pyrimidines, the chemical shifts of the pyrimidine and phenyl protons are well-resolved, allowing for unambiguous assignment. rsc.org
Below are interactive tables detailing the ¹H and ¹³C NMR spectral data for derivatives of this compound.
Interactive Table of ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 4-(4-(3-bromophenyl)-6-phenylpyrimidin-2-yl)morpholine | CDCl₃ | 3.37-3.45 (m, 4H), 3.85-3.96 (m, 4H), 7.27-7.52 (m, 3H), 8.03-8.05 (m, 1H), 8.36 (s, 1H), 7.66-7.70 (m, 5H) iscience.in |
| 2,6-dibromo-4-(6-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrimidin-4-yl)phenol | CDCl₃ | 3.38-3.45 (m, 4H), 3.88-3.97 (m, 4H), 3.70 (s, 1H), 7.08-7.10 (m, 2H), 8.06-8.09 (m, 2H), 8.42 (s, 1H), 8.05-8.09 (m, 5H), 10.72 (s, 1H) iscience.in |
| 4-(4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl)morpholine | CDCl₃ | 3.37-3.45 (m, 4H), 3.88-3.96 (m, 4H), 7.29-7.31 (m, 2H), 8.07-8.09 (m, 2H), 8.30 (s, 1H), 7.66-7.68 (m, 5H) iscience.in |
| 4-(4-(4-aminodimethylphenyl)-6-phenylpyrimidine-2-yl)morpholine | CDCl₃ | 3.15 (s, 6H), 3.38-3.45 (m, 4H), 3.83-3.94 (m, 4H), 7.60-7.69 (m, 2H), 7.90-7.93 (m, 2H), 8.29 (s, 1H), 7.60-7.68 (m, 5H) iscience.in |
| 4-(4-(3,4,5-trimethoxyphenyl)-6-phenylpyrimidine-2-yl)morpholine | CDCl₃ | 3.37-3.45 (m, 4H), 3.85-3.97 (m, 4H), 3.94 (s, 9H), 6.60 (m, 2H), 8.37 (s, 1H), 7.66-7.68 (m, 5H) iscience.in |
Interactive Table of ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 4-(4-(3-bromophenyl)-6-phenylpyrimidin-2-yl)morpholine | CDCl₃ | 44.8, 67.1, 123.1, 124, 127.1, 128.5, 128.7, 129.4, 130.5, 130.9, 133, 133.2, 136.9, 137.3, 137.9, 142.9 iscience.in |
| 2,6-dibromo-4-(6-(4-methoxyphenyl)-2-(morpholin-4-yl)pyrimidin-4-yl)phenol | CDCl₃ | 44.1, 55.4, 67.5, 109.2, 113.2, 114.5, 126.5, 131.5, 135.8, 142.6, 149.4, 154.7, 158.1, 160.9 iscience.in |
| 4-(4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl)morpholine | CDCl₃ | 44.8, 67.2, 109.7, 114.6, 115.3, 124.1, 126.2, 128.3, 128.5, 129.1, 129.6, 130.2, 152.7, 158.1, 160.4, 166.9 iscience.in |
| 4-(4-(4-aminodimethylphenyl)-6-phenylpyrimidine-2-yl)morpholine | CDCl₃ | 40.7, 44.8, 67.1, 109.4, 110.4, 124, 126, 126.1, 129.6, 130.2, 150.6, 158, 159.7 iscience.in |
| 4-(4-(3,4,5-trimethoxyphenyl)-6-phenylpyrimidine-2-yl)morpholine | CDCl₃ | 44.8, 56.2, 60.7, 67.2, 111.4, 114.6, 124, 126.2, 129.6, 130.2, 146.7, 154.3, 154.7, 157.8 iscience.in |
2D NMR Techniques for Connectivity
Two-dimensional (2D) NMR spectroscopy provides deeper insights into the molecular structure by revealing correlations between different nuclei. researcher.life Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity of atoms within a molecule. researcher.life
For complex derivatives of this compound, 2D NMR is crucial for assigning protons and carbons, especially in cases of spectral overlap in 1D spectra. researcher.life HSQC experiments, for example, correlate directly bonded ¹H and ¹³C atoms, while HMBC spectra reveal longer-range couplings (typically over two or three bonds), which helps in piecing together the molecular fragments. libretexts.org The comprehensive spectroscopic analysis, including 1D and 2D NMR, of natural products has led to the identification of novel compounds containing similar structural motifs. researcher.life
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Bonding
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. worldscientific.com
For this compound and its derivatives, the FT-IR spectrum provides characteristic absorption bands. The broad O-H stretching vibration, typically observed between 3550 and 3230 cm⁻¹, is a hallmark of the phenolic hydroxyl group and its involvement in hydrogen bonding. docbrown.info The stretching vibrations of the aromatic C=C bonds in the pyrimidine and phenol rings appear in the 1600-1440 cm⁻¹ region. docbrown.info Additionally, C-O stretching vibrations can be found between 1410-1310 cm⁻¹ and 1230-1140 cm⁻¹. docbrown.info
The FT-IR spectra of more complex derivatives, such as those synthesized for antimicrobial and antitumor studies, show characteristic bands for the other functional groups present. iscience.in For example, the presence of a morpholine (B109124) ring is confirmed by specific C-N and C-O-C stretching vibrations. iscience.in
Interactive Table of FT-IR Data for Phenol
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H | ~3550 - 3230 | Broad, stretching vibration, indicative of hydrogen bonding docbrown.info |
| Aromatic C=C | ~1600 - 1440 | Stretching vibrations docbrown.info |
| C-O | ~1410 - 1310 | Stretching vibration docbrown.info |
| C-O | ~1230 - 1140 | Stretching vibration docbrown.info |
Computational and Theoretical Investigations of 4 Pyrimidin 2 Yl Phenol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic characteristics of 4-(pyrimidin-2-yl)phenol. nih.govbohrium.com Methods like DFT, often using hybrid functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), allow for the optimization of the molecule's ground-state geometry and the calculation of its electronic properties with a balance of accuracy and computational cost. nih.govredalyc.orgresearchgate.net These calculations are crucial for elucidating the relationship between the molecule's structure and its intrinsic reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. nih.gov The spatial distribution of these orbitals highlights the regions of the molecule most likely to participate in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, whereas the LUMO is likely concentrated on the electron-deficient pyrimidine (B1678525) ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's behavior. researchgate.net
Table 1: Illustrative FMO Properties and Global Reactivity Descriptors for a Pyrimidine Derivative This table presents typical data obtained from DFT calculations for pyrimidine-containing compounds and serves as an example.
| Parameter | Symbol | Formula | Illustrative Value (eV) | Description |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential | I | -EHOMO | 6.5 | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | 1.5 | Energy released when an electron is added. |
| Global Hardness | η | (I - A) / 2 | 2.5 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | (I + A) / 2 | 4.0 | Measures the power of an atom or group to attract electrons. |
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on a molecule's surface and predicting its reactive behavior. researchgate.netchemrxiv.org The MEP illustrates regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions, particularly hydrogen bonding. researchgate.net In an MEP map, electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-poor areas with positive potential (colored blue) are sites for nucleophilic attack. researchgate.netchemrxiv.org
For this compound, the MEP would reveal significant negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenolic hydroxyl group, identifying them as primary hydrogen bond acceptor sites. researchgate.net Conversely, the hydrogen atom of the phenol group would exhibit a strong positive potential, marking it as a key hydrogen bond donor site. This detailed charge landscape is fundamental for predicting how the molecule will interact with biological targets like proteins and nucleic acids. chemrxiv.org
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum calculations provide insight into a molecule's static state, Molecular Dynamics (MD) simulations are employed to study its time-dependent behavior, including conformational flexibility and interactions with its environment. nih.gov MD simulations model the molecule and its surroundings (e.g., water) as a system of particles governed by classical mechanics, allowing researchers to observe molecular motion over time. nih.govmdpi.com This is particularly useful for molecules like this compound, which possess rotational freedom around the single bond connecting the phenyl and pyrimidine rings. tandfonline.com
A typical MD simulation involves placing the molecule in a solvent box (e.g., water), neutralizing the system with ions, and minimizing its energy. mdpi.com The system is then gradually heated and equilibrated before a production run, which can span from nanoseconds to microseconds, generates a trajectory of the molecule's movement. mdpi.com
Analysis of the MD trajectory provides key metrics:
Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached a stable conformation during the simulation.
Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual atoms or residues. Higher RMSF values indicate greater flexibility, which for this compound would likely be observed in the torsion angle between the two rings. researchgate.net
MD simulations can also elucidate solvation effects, showing how solvent molecules like water arrange themselves around the solute and form hydrogen bonds, which can influence the molecule's preferred conformation and stability. unipi.itacs.org
Molecular Docking Studies for Ligand-Receptor Interactions (non-clinical)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger receptor molecule, such as a protein or DNA. bohrium.comnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor interactions. bohrium.com
The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.govuniroma1.it Many pyrimidine-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins. mdpi.com Kinases like Aurora kinases and receptor tyrosine kinases (e.g., EGFR, VEGFR) are common targets. nih.govmdpi.comtandfonline.com
Molecular docking studies can model how this compound fits into the ATP-binding site of a specific kinase. sbmu.ac.ir These studies predict the binding mode and identify key non-covalent interactions, such as:
Hydrogen Bonds: The pyrimidine nitrogens and the phenolic hydroxyl group are capable of forming crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase active site, mimicking the interactions of adenine (B156593) in ATP. mdpi.comrsc.org
Hydrophobic Interactions: The phenyl and pyrimidine rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site, further stabilizing the complex. rsc.org
The docking score, an estimate of binding free energy, helps rank the potential inhibitory activity of the compound against different kinases. nih.gov
Table 2: Typical Interactions of a Pyrimidine-Based Inhibitor in a Kinase Active Site This table provides an example of key interactions identified through molecular docking.
| Ligand Group | Kinase Residue | Interaction Type | Importance |
|---|---|---|---|
| Pyrimidine N1 | Hinge Region (e.g., Alanine) | Hydrogen Bond (Acceptor) | Crucial for anchoring the ligand in the ATP site. |
| Phenol -OH | Hinge Region (e.g., Cysteine) | Hydrogen Bond (Donor/Acceptor) | Provides additional anchoring and specificity. |
| Phenyl Ring | "Gatekeeper" Residue (e.g., Threonine) | Hydrophobic Interaction | Contributes to binding affinity and selectivity. |
| Pyrimidine Ring | Hydrophobic Pocket (e.g., Leucine, Valine) | Hydrophobic/van der Waals | Stabilizes the overall binding pose. |
Small molecules can interact with DNA through several mechanisms, primarily groove binding and intercalation, which can interfere with cellular processes like replication and transcription. nih.govresearchgate.net Molecular docking is a valuable tool for investigating how a compound like this compound might bind to a DNA double helix. nih.govtandfonline.com
Groove Binding: In this mode, the molecule fits into the minor or major groove of the DNA helix. oup.com Docking simulations can reveal whether the crescent shape of this compound is complementary to the curvature of the DNA minor groove. Key interactions would include hydrogen bonds between the phenol's hydroxyl group or pyrimidine's nitrogens and the atoms of the DNA base pairs, as well as van der Waals contacts. nih.gov
Intercalation: This involves the insertion of the planar aromatic system of the ligand between adjacent base pairs of the DNA. tandfonline.comoup.com For this compound, docking would assess its ability to stack between base pairs, a process stabilized by π-π interactions.
By analyzing the binding energies and interaction patterns for both modes, computational studies can propose the most likely DNA binding mechanism for the compound, guiding experimental verification through techniques like UV-visible spectroscopy or viscosity measurements. tandfonline.comnih.gov
Supramolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis)
A comprehensive understanding of the supramolecular architecture of this compound is crucial for predicting its crystal packing, polymorphism, and solid-state properties. Computational methods, particularly Hirshfeld surface analysis and interaction energy calculations, provide profound insights into the nature and energetics of intermolecular interactions that govern the assembly of molecules in a crystalline environment.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts with neighboring molecules. The surface is typically colored to represent different properties, such as normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.
Supramolecular Interaction Energy Analysis
To complement the qualitative and semi-quantitative information from Hirshfeld surface analysis, the calculation of intermolecular interaction energies provides a quantitative measure of the strength of these non-covalent bonds. Using quantum mechanical models, the interaction energy between a central molecule and its neighbors within a defined cluster can be dissected into its electrostatic, polarization, dispersion, and exchange-repulsion components.
For related pyrimidine structures, these calculations have been instrumental in determining the dominant forces in the crystal packing. Typically, the total interaction energy is a sum of these components, and their relative magnitudes indicate the nature of the supramolecular assembly. For example, in a study of 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one, interaction energy calculations were performed to understand the stability of molecular pairs within the crystal lattice.
The following table illustrates the types of interaction energies that are typically calculated for organic molecules and their general contributions, which would be relevant for a detailed study of this compound.
| Interaction Energy Component | Description | Expected Significance in this compound |
| Electrostatic (Eele) | Arises from the interaction of the static charge distributions of the molecules. | High, due to the polar O-H bond and the nitrogen atoms in the pyrimidine ring. |
| Polarization (Epol) | Results from the distortion of the electron cloud of one molecule by the electric field of another. | Moderate, contributing to the stabilization of hydrogen bonds. |
| Dispersion (Edis) | Originates from instantaneous fluctuations in electron density (van der Waals forces). | Significant, particularly from the aromatic rings. |
| Exchange-Repulsion (Erep) | A quantum mechanical effect that prevents molecules from occupying the same space. | Always positive (destabilizing) and significant at short intermolecular distances. |
| Total Interaction Energy (Etot) | The sum of the above components, indicating the overall strength of the interaction. | The net balance will determine the final crystal structure. |
A detailed computational study on this compound would provide specific values for these energy components and the percentage contributions of various intermolecular contacts from Hirshfeld surface analysis, thereby offering a complete and quantitative description of its supramolecular chemistry.
Applications of 4 Pyrimidin 2 Yl Phenol in Materials Science
Organic Light-Emitting Diode (OLED) Components
The electron-deficient nature of the pyrimidine (B1678525) ring makes 4-(Pyrimidin-2-yl)phenol and its derivatives promising candidates for use in organic light-emitting diodes. mdpi.comresearchgate.net These compounds can be incorporated into various layers of an OLED device, including the emissive layer, hole-transporting layer, and electron-transporting layer, to enhance device performance. researchgate.net
Design Principles for Luminescent Materials
The design of luminescent materials based on pyrimidine derivatives for OLEDs is guided by several key principles aimed at achieving high efficiency, stability, and specific emission colors. The pyrimidine core's electron-accepting property is a crucial feature that can be leveraged in designing molecules with intramolecular charge transfer (ICT) characteristics. mdpi.com By pairing the pyrimidine acceptor with a suitable electron-donating moiety, the emission color and quantum yield can be finely tuned. researchgate.net
For instance, in donor-acceptor (D-A) or donor-π-acceptor (D-π-A) type molecules, the pyrimidine unit acts as the acceptor. mdpi.com The choice of the donor group and the π-bridge influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the emission wavelength. researchgate.net Furthermore, the incorporation of bulky side groups can prevent intermolecular π–π stacking, which often leads to fluorescence quenching in the solid state. mdpi.com
Recent strategies have also focused on developing thermally activated delayed fluorescence (TADF) emitters, where a small energy gap between the singlet and triplet excited states allows for efficient harvesting of both singlet and triplet excitons for light emission. rsc.org Pyrimidine derivatives have shown promise in this area, with their electronic properties being modulated to achieve the desired small energy gap. rsc.orgnih.gov
Role in Charge Transport and Emission Properties
The electron-deficient pyrimidine ring in this compound derivatives plays a significant role in facilitating electron injection and transport within an OLED device. mdpi.com This is essential for achieving charge balance, a critical factor for high recombination efficiency of electrons and holes in the emissive layer. The ability to modify the pyrimidine backbone with various substituents allows for the fine-tuning of energy levels to match those of adjacent layers, thereby improving charge injection and transport. mdpi.com
The emission properties are intrinsically linked to the molecular structure. Derivatives of this compound can be designed to exhibit emissions across the visible spectrum. For example, by creating iridium(III) complexes with pyrimidine-based ligands, phosphorescent OLEDs (PHOLEDs) with high quantum yields can be fabricated. nih.gov The emission color can be tuned from blue to orange by modifying the ligands. nih.gov In the context of TADF materials, the use of pyrimidine as a bridging unit between donor and acceptor moieties has been shown to result in high photoluminescence quantum yields and small singlet-triplet energy gaps, leading to efficient blue and green electroluminescence. rsc.org
Below is a table summarizing the performance of some OLEDs incorporating pyrimidine-based materials.
| Material | Device Structure | Maximum External Quantum Efficiency (EQEmax) | Maximum Luminance (Lmax) (cd/m²) | CIE Coordinates | Emission Color |
|---|---|---|---|---|---|
| pDTCz-DPmS | ITO/HATCN(5)/TAPC(30)/TCTA(10)/Emitter(20)/TPBi(55)/LiF(1)/Al(100) | 14% | Not Specified | Not Specified | Blue |
| pDTCz-DPzS | ITO/HATCN(5)/TAPC(30)/TCTA(10)/Emitter(20)/TPBi(55)/LiF(1)/Al(100) | 18% | Not Specified | Not Specified | Green |
| FlCz | ITO/HAT-CN(5)/TAPC(30)/TCTA(5)/FlCz(20)/TPBi(50)/LiF(1)/Al(100) | 6.61% | 5983 | (0.16, 0.07) | Deep Blue |
| SFCz | ITO/HAT-CN(5)/TAPC(30)/TCTA(5)/SFCz(20)/TPBi(50)/LiF(1)/Al(100) | 5.86% | 4463 | (0.16, 0.08) | Deep Blue |
| Ir(ppm)2(acac) | Not Specified | 26.8% | Not Specified | Not Specified | Orange |
| Ir(dmppm)2(acac) | Not Specified | 28.2% | Not Specified | Not Specified | Orange |
Metal-Organic Framework (MOF) Ligand Design
The presence of both a phenolic hydroxyl group and nitrogen atoms in the pyrimidine ring makes this compound an excellent candidate for a ligand in the construction of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.com The structure and functionality of a MOF are largely determined by the organic ligand and the metal ion.
Coordination Motifs and Framework Formation
Derivatives of this compound can coordinate to metal centers through various modes. The nitrogen atoms of the pyrimidine ring can act as coordination sites, and the hydroxyl group of the phenol (B47542) can be deprotonated to form a phenolate, which can also bind to the metal ion. This can lead to the formation of stable, extended coordination networks. researchgate.net For instance, pyrimidin-4-olate ligands have been shown to form 3D frameworks with Zn(II) centers, exhibiting both N,N'- and N,O-exo-bidentate coordination modes. researchgate.net
Tuning Pore Size and Functionality
The ability to tune the pore size and functionality of MOFs is crucial for their application in areas such as selective gas adsorption and catalysis. The use of ligands based on this compound offers several avenues for achieving this. rsc.org
Furthermore, the functional groups themselves can impart specific properties to the pores. For instance, introducing polar functional groups can enhance the affinity of the MOF for polar molecules like CO2. The uncoordinated nitrogen atoms of the pyrimidine ring can also act as basic sites, which could be beneficial for catalytic applications. The synthesis of a series of multifunctional MOFs demonstrated that pendant groups on the ligands can affect gas adsorption capacities, photoluminescence, and chemical sensing abilities. nih.gov Post-synthetic modification of MOFs, where functional groups are altered after the framework has been formed, is another powerful technique for tuning functionality. escholarship.org
Liquid Crystalline Materials Development
The rigid, rod-like structure of molecules based on this compound makes them suitable for the development of liquid crystalline materials. mdpi.com Liquid crystals exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies.
The mesomorphic behavior of a compound, i.e., its ability to form liquid crystal phases, is highly dependent on its molecular geometry. mdpi.com The inclusion of the pyrimidine ring in the molecular core can significantly influence the transition temperatures and the types of liquid crystal phases observed. mdpi.com For example, 4-(5-n-alkylpyrimidin-2-yl)phenyl alkanoates have been shown to exhibit nematic and smectic phases. acs.org
The introduction of different terminal alkyl chains and linking groups allows for the fine-tuning of the mesomorphic properties. mdpi.com For instance, the length of the alkyl chain can affect the temperature range over which the liquid crystal phases are stable. A study on 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8) revealed a sequence of phase transitions from crystalline to smectic C, then to smectic A, nematic, and finally to an isotropic liquid phase as the temperature was increased. rsc.orgresearchgate.net
The table below presents the phase transition temperatures for a phenyl pyrimidine liquid crystal.
| Phase Transition | Transition Temperature (°C) |
|---|---|
| Crystalline to Smectic C | 29 |
| Smectic C to Smectic A | 56 |
| Smectic A to Nematic | 62 |
| Nematic to Isotropic Liquid | 69 |
Design of Mesogenic Pyrimidine-Phenol Derivatives
The design of mesogenic (liquid crystal-forming) molecules based on the this compound core follows the general principles established for calamitic (rod-like) liquid crystals. This involves the attachment of one or more flexible peripheral groups, typically alkyl or alkoxy chains, to the rigid core. The rigid core provides the necessary structural anisotropy, while the flexible tails promote the formation of fluid mesophases by lowering the melting point and influencing the molecular packing.
The this compound moiety serves as a linear, rigid segment. The mesogenic properties of derivatives are highly dependent on the substitution pattern of the phenylpyrimidine core. For instance, in related 2-phenylpyrimidine (B3000279) systems, the position of the linkage to the phenyl ring significantly impacts the resulting liquid crystalline phase. It has been observed that 2-phenylpyrimidine derivatives tend to exhibit nematic phases, while their 5-phenylpyrimidine (B189523) isomers are more prone to forming smectic A phases. rsc.org This suggests that the geometry of the core unit plays a crucial role in directing the self-assembly process.
Derivatives of this compound are typically synthesized by etherification of the phenolic hydroxyl group with long-chain alkyl halides or by introducing substituents onto the pyrimidine or phenyl rings. The introduction of a terminal phenoxy group, for example, has been shown to significantly increase the melting point and can suppress the mesomorphism observed in the parent compounds. tandfonline.com
Below is a table of representative mesogenic derivatives based on the 2-(4-alkoxyphenyl)pyrimidine core, which is structurally analogous to derivatives of this compound where the phenolic proton is replaced by an alkyl chain. The data illustrates how the length of the alkyl/alkoxy chains influences the transition temperatures and the type of mesophase observed.
| Compound Name | R1 | R2 | Transition Temperatures (°C) | Mesophase(s) |
| 5-n-octyl-2-(4-n-octyloxyphenyl)pyrimidine (PYP8O8) | C8H17 | OC8H17 | Crys 29 SmC 56 SmA 62 N 69 Iso | SmC, SmA, N |
| 2-(4-n-butoxyphenyl)-5-n-hexylpyrimidine | C6H13 | OC4H9 | Crys 65 (N 62) Iso | N (monotropic) |
| 2-(4-n-hexyloxyphenyl)-5-n-hexylpyrimidine | C6H13 | OC6H11 | Crys 58 N 89 Iso | N |
| 2-(4-n-octyloxyphenyl)-5-n-hexylpyrimidine | C6H13 | OC8H17 | Crys 63 SmA 78 N 91 Iso | SmA, N |
Data is illustrative and based on trends observed in analogous phenylpyrimidine liquid crystals. acs.orgnih.gov
Self-Assembly in Liquid Crystalline Phases
The self-assembly of mesogenic derivatives of this compound into liquid crystalline phases is governed by a delicate balance of intermolecular forces. These include anisotropic van der Waals interactions between the rigid cores, steric repulsions, and, significantly, the potential for hydrogen bonding.
The presence of the phenolic hydroxyl group in the parent molecule, and the nitrogen atoms in the pyrimidine ring, introduces the capacity for strong, directional hydrogen bonds. In supramolecular liquid crystal systems, hydrogen bonding between complementary donor and acceptor moieties, such as phenols and pyridines, can be a powerful tool to induce and control self-assembly into mesophases. mdpi.com This interaction can lead to the formation of well-defined supramolecular structures that then pack to form nematic or smectic phases.
For derivatives where the phenolic -OH is alkylated, the primary driving force for self-assembly is the shape anisotropy of the molecule. The rod-like molecules tend to align along a common direction, known as the director, leading to the formation of a nematic (N) phase, which possesses long-range orientational order but no positional order.
At lower temperatures, further ordering can occur, leading to the formation of smectic phases. In smectic A (SmA) phases, the molecules are arranged in layers with the molecular long axes perpendicular to the layer planes. In smectic C (SmC) phases, the molecules are also in layers but are tilted with respect to the layer normal. The tendency to form smectic phases is enhanced by micro-segregation of the rigid aromatic cores and the flexible aliphatic tails. rsc.org
Detailed X-ray diffraction and polarized optical microscopy are key techniques used to identify the specific type of liquid crystalline phase formed by these materials. rsc.org The study of analogous 5-alkoxy-2-(4-alkoxyphenyl)pyrimidine systems has revealed the formation of partially intercalated bilayer structures in the SmA phase, driven by the nanosegregation of terminal groups. tandfonline.com This highlights the complex interplay of molecular structure and intermolecular forces in determining the final self-assembled architecture.
Coordination Chemistry of 4 Pyrimidin 2 Yl Phenol Ligands
Design and Synthesis of 4-(Pyrimidin-2-yl)phenol-Based Ligands
The design of ligands based on the this compound scaffold is centered on creating molecules that can act as effective chelating agents for transition metal ions. The fundamental structure contains a pyrimidine (B1678525) ring, which offers nitrogen atoms as potential donor sites, and a phenolic hydroxyl group, which can be deprotonated to provide an anionic oxygen donor. This N,O-donor set is crucial for the formation of stable chelate rings with metal centers.
The synthesis of such ligands often employs well-established organic reactions. A common and effective method is the Kröhnke reaction, which is particularly useful for synthesizing 4'-aryl substituted terpyridines and related structures. redalyc.org This methodology involves the reaction of an appropriate aryl-aldehyde with 2-acetylpyridine or a similar precursor. redalyc.org For pyrimidine-based systems, synthetic strategies may involve the condensation of chalcones with amidines or guanidines. Various synthetic routes for pyrimidine derivatives have been extensively reviewed, providing a toolbox for chemists to create tailored ligands. researchgate.net By modifying the substituents on either the pyrimidine or the phenol (B47542) ring, researchers can fine-tune the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. mdpi.com The goal is often to create polydentate ligands that form stable, well-defined coordination compounds. mdpi.com
Formation of Metal Complexes with Transition Metals
The presence of multiple donor atoms in this compound and its derivatives facilitates the formation of stable complexes with a wide array of transition metals. mdpi.com The pyrimidine ring's nitrogen atoms and the phenolic oxygen can coordinate to metal ions, acting as a Lewis base. bccampus.ca The formation of these coordination compounds is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jocpr.com
Research has demonstrated that related pyrimidine- and pyridine-based ligands readily form complexes with metals such as cobalt(II), nickel(II), copper(II), zinc(II), iron(II/III), manganese(II), and cadmium(II). jocpr.comresearchgate.netnih.gov For example, ligands containing a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been shown to form complexes with both Zn(II) and Cu(II). nih.gov The stability of these complexes is often enhanced by the chelate effect, where the polydentate ligand wraps around the metal center. mdpi.com The specific nature of the metal ion and the ligand's substituents dictate the stoichiometry and structure of the final complex. researchgate.net
In addition to X-ray crystallography, a suite of other methods is employed for comprehensive characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the ligand structure and to probe changes upon coordination to a metal ion. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=N or O-H) upon complexation. nih.govekb.eg
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help in understanding the coordination environment of the metal ion. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the complex and confirm its composition. nih.gov
Elemental Analysis: This analysis confirms the empirical formula of the synthesized complexes.
Through these combined techniques, a complete picture of the complex's structure, both in the solid state and in solution, can be developed.
The coordination number and the preferred geometry of a metal complex are determined by the size and oxidation state of the central metal ion, as well as the steric and electronic properties of the ligands. wikipedia.orgcsbsju.edu For transition metal complexes, common coordination numbers are four, five, and six, leading to several possible geometries. csbsju.edulibretexts.org
Ligands based on this compound can exhibit various coordination modes. They can act as:
Bidentate Ligands: The most common mode involves chelation through one of the pyrimidine nitrogens and the deprotonated phenolic oxygen, forming a stable ring structure. This N,O-bidentate coordination is frequently observed. nih.gov
Bridging Ligands: The ligand can bridge two metal centers, with the pyrimidine ring coordinating to one metal and the phenol group to another, leading to the formation of polynuclear complexes or coordination polymers.
Based on the coordination number, the following geometries are commonly observed in complexes with related ligands:
Tetrahedral: For a coordination number of four, a tetrahedral geometry is common, especially with metal ions like Zn(II). researchgate.netlibretexts.org
Square Planar: Also possible for coordination number four, this geometry is often seen with d⁸ metal ions like Ni(II), Pd(II), and Pt(II). bccampus.calibretexts.org
Octahedral: For a coordination number of six, an octahedral arrangement is the most prevalent geometry. bccampus.caresearchgate.netwikipedia.org This is typically achieved by the coordination of two or three ligands to a single metal center or by the inclusion of solvent molecules or other co-ligands in the coordination sphere. researchgate.net
| Coordination Number | Common Geometry | Examples with Related Ligands |
| 4 | Tetrahedral | [Zn(CN)₄]²⁻ libretexts.org |
| 4 | Square Planar | [NiCl₄]²⁻ libretexts.org |
| 6 | Octahedral | [Co(APS)₂(H₂O)₂] researchgate.net |
Catalytic Applications of this compound Metal Complexes
Transition metal complexes derived from nitrogen-containing heterocyclic ligands are of significant interest for their catalytic activity in a variety of chemical transformations. The metal center acts as the active site, while the ligand framework can be modified to tune the catalyst's reactivity, selectivity, and stability.
Metal complexes featuring ligands similar to this compound have demonstrated efficacy as catalysts in important organic reactions. For instance, copper(II) complexes with N,O-chelating Schiff base ligands have been successfully employed for the catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318). mdpi.com This transformation is a benchmark reaction for catalytic performance. Similarly, iron-based metal-organic frameworks (MOFs) constructed with pyridyl-terpyridine ligands have been shown to catalyze the hydroboration of alkynes, a key process for creating valuable organoborane compounds. nih.gov These examples highlight the potential of this compound metal complexes to act as robust catalysts for reactions such as reductions, oxidations, and carbon-carbon or carbon-heteroatom bond-forming reactions.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. researchgate.net The development of effective chiral ligands is crucial for this field. Pyridine-containing ligands, such as pyridine-oxazolines (PyOx), have emerged as a privileged class of "hybrid" ligands for a wide range of asymmetric catalytic reactions. rsc.org
By introducing chiral centers into the this compound backbone, it is possible to design novel chiral ligands. These ligands, when complexed with appropriate transition metals like ruthenium, rhodium, or iridium, could serve as catalysts for stereoselective transformations. google.com For example, ruthenium-diamine complexes of specific chiral ligands are known to be highly active and selective catalysts for the asymmetric hydrogenation of ketones. google.com The design of C₂-symmetric ligands, which has been successful in other systems, could be applied to the this compound framework to create catalysts for reactions like asymmetric Michael additions or aldol reactions. researchgate.net The modular nature of the ligand synthesis would allow for the creation of a library of catalysts to be screened for high enantioselectivity in various organic transformations.
Supramolecular Chemistry and Self Assembly of 4 Pyrimidin 2 Yl Phenol
Hydrogen Bonding Interactions in Solid-State Architectures
Hydrogen bonding is a primary directional force in the solid-state assembly of 4-(Pyrimidin-2-yl)phenol. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the two nitrogen atoms within the pyrimidine (B1678525) ring are effective hydrogen bond acceptors. This donor-acceptor pairing facilitates the formation of robust intermolecular connections, leading to predictable supramolecular synthons.
| Interaction Type | Donor | Acceptor | Typical Supramolecular Synthon |
| Intermolecular Hydrogen Bond | Phenol (B47542) (-OH) | Pyrimidine (-N=) | Dimer, Chain, Sheet |
| Weak Hydrogen Bond | Aromatic C-H | Pyrimidine (-N=) | Network Stabilization |
| Weak Hydrogen Bond | Aromatic C-H | Phenol (-OH) | Network Stabilization |
π-π Stacking and Aromatic Interactions in Crystal Engineering
In addition to hydrogen bonding, π-π stacking and other aromatic interactions play a crucial role in the crystal engineering of this compound. The molecule contains two aromatic systems: the electron-rich phenol ring and the electron-deficient pyrimidine ring. This electronic difference can promote favorable offset or face-to-face π-π stacking interactions that contribute significantly to the stabilization of the crystal lattice.
| Interaction Parameter | Description | Typical Values in Related Structures |
| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 3.5 Å - 3.8 Å nih.govredalyc.org |
| Interplanar Spacing | The perpendicular distance between the planes of two parallel aromatic rings. | ~3.5 Å nih.gov |
| Inclination Angle | The angle between the planes of the two interacting rings. | 0° - 20° redalyc.org |
Host-Guest Chemistry and Molecular Recognition
While specific studies detailing this compound as a host or guest are not extensively documented, its molecular features make it a highly suitable candidate for participation in host-guest systems, particularly as a guest molecule. Molecular recognition is driven by non-covalent interactions, and the combination of a hydroxyl group for hydrogen bonding and aromatic rings for hydrophobic and π-π interactions allows for selective binding within a host's cavity. mdpi.commdpi.com
Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic inner cavities and often have hydrophilic portals, making them capable of encapsulating guest molecules like this compound. mdpi.com In such a hypothetical complex, the phenol or pyrimidine ring would likely be encapsulated within the host's nonpolar cavity, driven by the hydrophobic effect. Simultaneously, the polar hydroxyl group could form hydrogen bonds with functional groups at the rim of the host molecule, providing orientational specificity and enhancing the stability of the host-guest complex. This dual-interaction capability is key to selective molecular recognition.
Self-Assembly into Ordered Structures (e.g., Helical Systems, Polymers)
The capacity of this compound to engage in multiple, directional, non-covalent interactions makes it a versatile building block, or tecton, for the bottom-up construction of ordered supramolecular structures. The combination of O—H⋯N hydrogen bonding and π-π stacking can guide the self-assembly of molecules into well-defined one-dimensional supramolecular polymers or tapes.
Applications As Chemosensors and Fluorescent Probes
Design Principles for 4-(Pyrimidin-2-yl)phenol-Based Sensors
The efficacy of this compound-based sensors is rooted in several key photophysical mechanisms that govern their fluorescence behavior. These principles, including Excited State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), and Intramolecular Charge Transfer (ICT), are fundamental to the design of highly sensitive and selective fluorescent probes.
The ESIPT process is a photophysical phenomenon that can occur in molecules possessing both a proton-donating group (like the hydroxyl group of the phenol) and a proton-accepting group (such as the nitrogen atoms of the pyrimidine (B1678525) ring) in close proximity. nih.gov Upon photoexcitation, a rapid and reversible proton transfer occurs from the donor to the acceptor, leading to the formation of a transient tautomer with distinct electronic and emissive properties. This process results in a large Stokes shift, which is the difference between the absorption and emission maxima, a desirable characteristic for fluorescent probes as it minimizes self-absorption and enhances detection sensitivity. nih.govjetir.org
In 2-(2′-hydroxyphenyl)pyrimidines, which share the core structure of this compound, the absence of fluorescence in some derivatives is attributed to a rapid ESIPT from the hydroxyl group to the pyrimidine nitrogen atoms. This leads to a non-radiative decay pathway. However, inhibition of this ESIPT process, for instance through protonation of the pyrimidine ring, can cause a "switch-on" fluorescence response. nih.gov This controllable ESIPT mechanism is a powerful tool in sensor design. For instance, the weak fluorescence of certain pyrimidine-phenol derivatives is attributed to a combination of ESIPT from the hydroxyl group to an imine nitrogen and Photoinduced Electron Transfer (PET). jetir.org The binding of a target analyte, such as a metal ion, can disrupt these processes, leading to a significant enhancement of fluorescence. jetir.org
Aggregation-Induced Emission (AIE) is a phenomenon observed in certain luminogenic molecules that are weakly or non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.govrsc.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The underlying mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. nih.gov This restriction blocks non-radiative decay pathways and promotes radiative emission.
While specific studies on AIE in this compound itself are limited, the principles are applicable to its derivatives. For instance, imidazole (B134444) derivatives with multiple rotational centers exhibit AIEE (Aggregation-Induced Enhanced Emission) due to the restriction of the peripheral phenyl rings' rotation in aggregated states. nih.gov This principle can be extrapolated to design this compound-based sensors where the binding of an analyte induces aggregation, thereby "turning on" the fluorescence. This strategy is particularly useful for developing sensors with a high signal-to-noise ratio.
Intramolecular Charge Transfer (ICT) is a process that occurs in molecules containing an electron-donating group and an electron-accepting group linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The emission properties of ICT molecules are highly sensitive to the polarity of their environment and to interactions with analytes.
In the context of this compound, the phenol (B47542) moiety can act as an electron donor and the pyrimidine ring as an electron acceptor. The efficiency of the ICT process can be modulated by the binding of a metal ion to the sensor. This interaction can either enhance or inhibit the ICT process, leading to a corresponding change in the fluorescence signal. For example, the binding of a cation can increase the electron-withdrawing ability of the acceptor part, leading to a redshift in the emission spectrum or a change in fluorescence intensity. This strategy has been successfully employed in various chemosensors for the detection of metal ions. nih.gov
Detection of Metal Ions (e.g., Al³⁺, Cu²⁺, Hg²⁺)
Derivatives of this compound have demonstrated significant potential as fluorescent probes for the selective and sensitive detection of various metal ions, including aluminum (Al³⁺), copper (Cu²⁺), and mercury (Hg²⁺).
The detection of metal ions by this compound-based sensors relies on the modulation of their fluorescence properties upon ion binding. This modulation can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing).
For the detection of Al³⁺, a Schiff base derivative of pyrimidine and phenol, 2,6-bis-[(4,6-dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-4-methyl-phenol (HL), exhibits a significant "turn-on" fluorescence response. jetir.org In its free state, the probe shows weak emission due to PET and ESIPT processes. Upon binding to Al³⁺, these non-radiative pathways are inhibited, leading to a 10-fold enhancement in fluorescence intensity. jetir.org This chelation-enhanced fluorescence (CHEF) is a common mechanism for detecting Al³⁺. jetir.orgresearchgate.net Another derivative, 4-methyl-2,6-bis-(pyrimidin-2-ylimino)methyl)phenol (HMPM), also shows a 12-fold increase in fluorescence intensity in the presence of Al³⁺. researchgate.net
The detection of Cu²⁺ often involves fluorescence quenching. The paramagnetic nature of the Cu²⁺ ion can lead to energy or electron transfer from the excited fluorophore, resulting in a "turn-off" signal. For instance, a pyrene-appended Schiff base probe demonstrates fluorescence quenching in the presence of Cu²⁺. mdpi.com
For Hg²⁺ detection, various mechanisms can be employed. The interaction with Hg²⁺ can induce specific chemical reactions or conformational changes in the probe that alter its fluorescence. While specific examples for this compound are not detailed in the provided context, pyrene-based derivatives have been designed as chemodosimetric probes for Hg²⁺, where the interaction leads to a chemical transformation of the probe and a subsequent change in fluorescence. mdpi.com
High selectivity and sensitivity are paramount for the practical application of any chemosensor. Selectivity refers to the ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. Sensitivity is typically quantified by the limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected.
In the case of the Al³⁺ sensor HL, it exhibits high selectivity for Al³⁺ over a range of other metal ions including Na⁺, K⁺, Mg²⁺, Ca²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺, and Au³⁺. jetir.org The detection limit for Al³⁺ was calculated to be 2.4239 µM. jetir.org Similarly, the HMPM probe for Al³⁺ has a detection limit of 1.27 μM. researchgate.net
For Cu²⁺ detection, a fluorescein-based probe demonstrated a detection limit as low as 1.20 µM. frontiersin.org A pyrene-based probe for Cu²⁺ had a calculated detection limit of 219 nM. mdpi.com
For Hg²⁺, a pyrene (B120774) derivative showed a limit of detection of 55 nM. mdpi.com These examples, while not all directly featuring the this compound core, highlight the potential for designing highly sensitive and selective sensors based on this structural motif.
The following table summarizes the performance of some pyrimidine-phenol based chemosensors for metal ion detection.
| Sensor | Target Ion | Detection Limit (LOD) | Interfering Ions Tested |
| 2,6-bis-[(4,6-dimethyl-pyrimidin-2-yl)-hydrazonomethyl]-4-methyl-phenol (HL) | Al³⁺ | 2.4239 µM | Na⁺, K⁺, Mg²⁺, Ca²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Ag⁺, Au³⁺ |
| 4-methyl-2,6-bis-(pyrimidin-2-ylimino)methyl)phenol (HMPM) | Al³⁺ | 1.27 µM | Not specified in detail |
| Pyrene-appended Schiff base (L) | Cu²⁺ | 219 nM | Various competing metal ions |
Detection of Anions and Neutral Molecules
The structural framework of this compound, featuring a hydrogen-bond donating phenol group and hydrogen-bond accepting nitrogen atoms in the pyrimidine ring, makes it a candidate for the development of sensors for anions and neutral molecules. While extensive research on a broad range of anions is not widely documented, the fundamental principle relies on the interaction between the analyte and the sensor molecule, leading to a detectable change in photophysical properties, such as fluorescence.
For instance, modifications to the this compound scaffold can enhance its selectivity and sensitivity for specific ions. The design of such chemosensors often involves incorporating recognition sites that can selectively bind with target analytes through mechanisms like hydrogen bonding or electrostatic interactions. Upon binding, processes such as intramolecular charge transfer (ICT) can be altered, resulting in a measurable optical response.
Interactive Table: Performance of Pyrimidinyl-Phenol Based Anion Sensors Specific data for this compound derivatives in anion sensing is not available in the provided search results. The table below is a template illustrating how such data would be presented.
Biological Imaging Applications (Cellular Level, in vitro)
Fluorescent probes derived from various chemical scaffolds are essential tools in molecular biology for visualizing cellular components and dynamic processes. mdpi.com Probes based on heterocyclic structures like pyrimidine are of interest for these applications. nih.gov Their utility in bioimaging hinges on their ability to selectively respond to specific analytes within the complex cellular environment and to be visualized using techniques like fluorescence microscopy.
Visualization of Specific Analytes in Biological Matrices (e.g., peroxynitrite, thiophenol)
Peroxynitrite Detection: Peroxynitrite (ONOO⁻) is a reactive nitrogen species implicated in a variety of pathological conditions. nih.govnih.gov The development of fluorescent probes for its sensitive and selective detection is crucial for understanding its biological roles. nih.gov Probes for peroxynitrite often operate via an oxidation-based mechanism, where the analyte reacts with a specific recognition moiety on the probe, triggering a significant change in fluorescence. For example, a common strategy involves the oxidation of a boronate group or a phosphinate group attached to a fluorophore, which leads to a fluorescence turn-on response. nih.govrsc.org A near-infrared fluorescent probe, DCI-ONOO, was developed for the sensitive detection of ONOO⁻, demonstrating a significant fluorescence enhancement and a low detection limit of 39.8 nM. rsc.org Another probe, AN-DP, also showed high selectivity and a detection limit of 53 nM for peroxynitrite in living HepG2 cells. nih.gov While these examples illustrate the general principles, specific probes directly derived from a this compound core for peroxynitrite detection require further dedicated research.
Thiophenol Detection: Thiophenols are toxic industrial pollutants, and their detection in biological and environmental samples is of significant importance. researchgate.net Fluorescent probes for thiophenols often utilize the specific chemical reactivity of the thiol group. One common approach is the thiolysis of dinitrobenzenesulfonyl or dinitrophenyl ether groups. researchgate.netresearchgate.net This reaction cleaves the quenching group from the fluorophore, resulting in a restoration of fluorescence. This "turn-on" response allows for sensitive detection. While this mechanism has been applied to various fluorophores, its specific implementation on a this compound scaffold is a potential area for future sensor development.
Interactive Table: Probes for Biological Analyte Visualization Specific data for this compound derivatives is not available in the provided search results. The table below is a template illustrating how such data would be presented.
Biocompatibility and Cell Permeability Studies for Probes
A critical aspect for any fluorescent probe intended for live-cell imaging is its biocompatibility and ability to permeate the cell membrane. nih.govnih.gov Probes must be non-toxic at the concentrations used for imaging to ensure that the observed cellular processes are not perturbed by the probe itself. nih.govbrieflands.com
Biocompatibility: The cytotoxicity of a fluorescent probe is typically evaluated using cell viability assays, such as the MTT assay. nih.gov These assays measure the metabolic activity of cells after incubation with the probe for a specific period. For a probe to be considered biocompatible, it should exhibit high cell viability (often above 85-90%) at its working concentration. nih.gov For example, studies on some membrane-staining probes have shown cell viability of over 86% even at concentrations as high as 50 μM, indicating low cytotoxicity. nih.gov
Cell Permeability: For visualizing intracellular analytes, the probe must be able to cross the cell membrane. mdpi.com Cell permeability is influenced by factors such as the probe's size, charge, and lipophilicity. While some probes are designed to specifically target the cell membrane, others are engineered to enter the cell and localize within specific organelles. mdpi.comnih.gov The effectiveness of cell membrane penetration is confirmed through fluorescence microscopy, where the accumulation of the probe inside the cell is directly observed. nih.gov Probes intended for biological applications should demonstrate effective membrane permeability to successfully image intracellular targets. rsc.org
Exploration of Biological Activities: Molecular Mechanisms and Probes Strictly Non Clinical
Enzyme Inhibition Studies and Molecular Mechanisms
The structural motifs within 4-(pyrimidin-2-yl)phenol are prevalent in a multitude of enzyme inhibitors. The pyrimidine (B1678525) core, in particular, is a well-established pharmacophore in kinase inhibitors, while the phenolic group can participate in various binding interactions.
The 2-aminopyrimidine (B69317) scaffold, a core component of this compound, is a privileged structure in the design of kinase inhibitors. These enzymes play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of 2-aminopyrimidine have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. For instance, (4-pyrazolyl)-2-aminopyrimidines have been identified as a potent class of CDK2 inhibitors, with one compound in the series demonstrating a half-maximal inhibitory concentration (IC50) of 0.29 nM. nih.gov The pyrimidine moiety typically forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. thieme-connect.com Another class of pyrimidine-based compounds, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, also showed potent CDK2 inhibition with a Ki value as low as 0.005 µM for one of its derivatives. mdpi.com
ABL1 Tyrosine Kinase Inhibition: The 2-phenylaminopyrimidine scaffold is famously the core of imatinib, a selective inhibitor of the ABL1 tyrosine kinase. nih.govnih.gov This has spurred the development of numerous other ABL1 inhibitors based on this structure. The compound CGP 57148, a 2-phenylaminopyrimidine derivative, has been shown to inhibit the v-Abl tyrosine kinase in the submicromolar range. nih.gov Another pyrido[2,3-d]pyrimidine (B1209978) derivative, PD180970, potently inhibited the autophosphorylation of p210Bcr-Abl with an IC50 of 5 nM. researchgate.net
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Pyrimidine-based compounds have been extensively explored as VEGFR-2 inhibitors. A series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated potent VEGFR-2 inhibition, with IC50 values in the nanomolar range. For example, a thieno[2,3-d]pyrimidine derivative exhibited an IC50 of 21 nM. nih.govnih.gov Similarly, a series of 4-phenoxy pyrimidine derivatives were developed as VEGFR-2 inhibitors, with one compound showing an IC50 of 1.05 µM. ekb.eg
Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Kinase | IC50/Ki Value |
|---|---|---|
| (4-Pyrazolyl)-2-aminopyrimidine derivative | CDK2 | 0.29 nM (IC50) |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 | 0.005 µM (Ki) |
| PD180970 (pyrido[2,3-d]pyrimidine derivative) | p210Bcr-Abl | 5 nM (IC50) |
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 21 nM (IC50) |
| 4-Phenoxy pyrimidine derivative | VEGFR-2 | 1.05 µM (IC50) |
The versatile structure of this compound and its derivatives allows for potential interactions with a variety of other enzyme systems.
Lipoxygenase (LOX) Inhibition: A series of novel pyrimidine acrylamides were synthesized and evaluated as inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways. One of the derivatives was identified as a promising lipoxygenase inhibitor with an IC50 value of 1.1 µM. nih.gov
Cyclooxygenase (COX) Inhibition: Pyrimidine derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Certain pyrimidine-containing compounds have been shown to potently and selectively inhibit COX-2. rsc.org
Interaction with Biological Macromolecules (in vitro)
Beyond direct enzyme inhibition, the biological effects of small molecules can be mediated by their binding to other macromolecules, such as nucleic acids and proteins.
The planar aromatic nature of the pyrimidine and phenol (B47542) rings in this compound suggests the possibility of interaction with DNA, potentially through intercalation between base pairs or groove binding. While no direct studies on this compound have been reported, a related phenolate-bridged binuclear copper(II) complex has been shown to bind strongly to DNA, primarily through groove binding. nih.gov This complex was also capable of efficiently cleaving plasmid DNA. nih.gov Such studies on structurally related compounds indicate that the phenol-pyrimidine scaffold could be a platform for the development of DNA-interacting agents. The cleavage of DNA can occur through hydrolytic or oxidative pathways, targeting the phosphodiester backbone or the deoxyribose sugar.
The phenolic hydroxyl group and the nitrogen atoms in the pyrimidine ring of this compound are capable of forming hydrogen bonds, while the aromatic rings can engage in hydrophobic and π-stacking interactions with amino acid residues of proteins.
Serum Albumin Binding: Phenolic compounds are known to interact with serum albumins, the most abundant proteins in blood plasma, which can affect their pharmacokinetic properties. Studies on the interaction of 4-ethyl phenyl sulfate (B86663) with bovine serum albumin have demonstrated binding, leading to fluorescence quenching and conformational changes in the protein. plos.orgnih.gov This interaction is often driven by hydrophobic forces.
Other Protein Interactions: The pyrimidine moiety can also be a key determinant in protein binding. For instance, the interaction of a pyrimidine-containing diazaphenothiazine derivative with human serum albumin has been studied, indicating binding in one of the major drug-binding sites. mdpi.com
Antiproliferative Activity in Cell Lines (in vitro mechanistic studies)
Cell Cycle Regulation and Apoptosis Induction Pathways
There is no specific information available in the reviewed scientific literature concerning the direct effects of this compound on cell cycle regulation or the induction of apoptosis in cancer cell lines. However, studies on structurally related pyridopyrimidines have shown that they can act as cyclin-dependent kinase (Cdk) inhibitors, leading to cell cycle arrest. nih.gov For instance, certain pyridopyrimidine inhibitors have been demonstrated to maintain cell cycle arrest in leukemia and breast cancer cell lines, even in cells over-expressing oncogenes like Bcl-2 or cyclin D1. nih.gov In some cases, over-expression of Bcl-2 was found to suppress the apoptosis induced by these pyridopyrimidines in leukemic cells. nih.gov
Other related compounds, such as certain 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives, have been identified as inhibitors of Aurora kinase A. nih.gov This inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptosis in human colon cancer cells. nih.gov Similarly, some alkylaminophenol derivatives have been shown to induce G1/S phase cell cycle arrest in glioblastoma cells through the p53 and cyclin-dependent kinase signaling pathways. frontiersin.org Hydroquinone analogs have also been reported to induce apoptosis in colon cancer cells by downregulating Bcl-2 and activating caspases. nih.gov It is important to note that these findings pertain to derivatives and not to this compound itself, for which such mechanistic data is currently unavailable.
Modulation of Drug Resistance Mechanisms (e.g., P-glycoprotein)
Specific studies detailing the modulation of drug resistance mechanisms, such as the inhibition of P-glycoprotein (P-gp), by this compound are not present in the available scientific literature. P-glycoprotein is an efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cell. creative-bioarray.complos.org The inhibition of P-gp is a strategy to overcome MDR. creative-bioarray.complos.org While various compounds are screened for their P-gp inhibitory potential using assays like the P-gp inhibition assay, P-gp-Glo assay, and vesicular transport inhibition assays, there is no evidence to suggest that this compound has been subjected to such investigations. creative-bioarray.complos.orgbmglabtech.comresearchgate.net
Antimicrobial and Antiviral Activity (Mechanistic in vitro aspects)
There is a lack of specific in vitro studies on the mechanistic aspects of the antimicrobial and antiviral activity of this compound. The broader classes of phenolic and pyrimidine compounds have been recognized for their potential antimicrobial and antiviral properties.
Phenolic compounds can exert antimicrobial effects through various mechanisms, including the disruption of the bacterial cell membrane, inhibition of virulence factors, and suppression of biofilm formation. nih.govfrontiersin.orgnih.gov For example, some natural phenols have been shown to cause a loss of cytoplasmic membrane integrity and induce conformational changes in membrane proteins of bacteria like S. aureus. frontiersin.org The antiviral activity of phenolic compounds has also been explored, with some demonstrating the ability to inhibit viral replication. nih.govfrontiersin.org For instance, certain phenolic compounds have been found to bind to viral proteases, such as the SARS-CoV-2 papain-like protease, at allosteric sites, thereby exhibiting antiviral activity in vitro. nih.gov
Future Research Directions and Perspectives for 4 Pyrimidin 2 Yl Phenol
Development of Novel Synthetic Methodologies
Future research into the synthesis of 4-(Pyrimidin-2-yl)phenol and its derivatives is poised to move beyond traditional methods, aiming for greater efficiency, sustainability, and molecular diversity. While established methods for creating the C-C bond between the pyrimidine (B1678525) and phenol (B47542) rings exist, there is considerable scope for innovation.
One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions. smolecule.com The development of novel ligand systems for Suzuki, Stille, or Hiyama couplings could enable the synthesis of this compound under milder conditions, with lower catalyst loadings, and from more readily available or environmentally benign starting materials. Furthermore, exploring direct C-H activation/arylation strategies would represent a significant leap forward in terms of atom economy, potentially allowing for the direct coupling of pyrimidine with phenol, thus minimizing the need for pre-functionalized substrates.
Another area ripe for exploration is the development of one-pot or multicomponent reaction strategies. nih.govmdpi.com Designing a convergent synthesis where the pyrimidine ring is constructed in situ with the phenol moiety already incorporated could streamline the production of a diverse library of this compound analogs. Such approaches would be particularly valuable for generating derivatives with varied substitution patterns on either the pyrimidine or the phenol ring, facilitating the exploration of structure-activity relationships in various applications. The table below outlines potential areas for methodological improvement.
| Synthetic Strategy | Potential Improvement | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | Increased efficiency and sustainability | Development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. |
| Direct C-H Arylation | Enhanced atom economy | Catalyst design for selective C-H activation of the pyrimidine ring. |
| Multicomponent Reactions | Streamlined synthesis of derivatives | Design of novel one-pot procedures using readily available starting materials. |
| Flow Chemistry | Improved scalability and safety | Adaptation of existing synthetic routes to continuous flow processes. |
Exploration of Advanced Material Applications
The inherent electronic properties of this compound, stemming from its donor-acceptor character, make it an intriguing candidate for applications in materials science. smolecule.com The pyrimidine core can act as an electron-withdrawing unit, while the phenol can serve as an electron-donating group, a combination that is often sought after in the design of organic electronic materials.
Future research should focus on the synthesis and characterization of polymers and oligomers incorporating the this compound motif. These materials could be investigated for their potential as organic semiconductors in thin-film transistors or as components in organic light-emitting diodes (OLEDs). The phenolic hydroxyl group provides a convenient handle for polymerization or for tuning the solid-state packing of the molecules through hydrogen bonding.
Furthermore, the metal-coordinating ability of the pyrimidine nitrogen atoms could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting photophysical properties, porosity for gas storage, or catalytic activity. The phenol group could be further functionalized post-synthesis to introduce additional functionalities within the pores of the MOF.
| Potential Application | Rationale | Research Direction |
| Organic Semiconductors | Donor-acceptor structure | Synthesis and characterization of polymers containing the this compound unit. |
| Organic Light-Emitting Diodes (OLEDs) | Potential for charge transport and luminescence | Investigation of the electroluminescent properties of this compound derivatives. |
| Metal-Organic Frameworks (MOFs) | Coordination sites on the pyrimidine ring | Design and synthesis of MOFs with this compound as a linker for applications in gas storage or catalysis. |
Integration into Multifunctional Sensing Platforms
The structural features of this compound make it a promising scaffold for the development of chemical sensors. The phenol group can be deprotonated, leading to changes in the electronic structure and photophysical properties of the molecule, which could be exploited for pH sensing. Moreover, the nitrogen atoms of the pyrimidine ring can act as binding sites for metal ions.
Future work should explore the development of fluorescent or colorimetric chemosensors based on the this compound framework. By introducing appropriate fluorophores or chromophores into the molecule, it may be possible to design sensors that exhibit a selective response to specific analytes, such as metal ions or anions, through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
The integration of this compound derivatives into multifunctional sensing platforms, such as those based on nanoparticles or polymer films, is another exciting prospect. For instance, the compound could be grafted onto the surface of quantum dots or gold nanoparticles to create hybrid materials with enhanced sensing capabilities. These platforms could potentially be used for the simultaneous detection of multiple analytes.
Design of Highly Selective Biological Probes
The pyrimidine nucleus is a common feature in many biologically active compounds, and the phenol group can participate in hydrogen bonding interactions with biological macromolecules. jacsdirectory.comrsc.org This suggests that this compound could serve as a valuable starting point for the design of highly selective biological probes.
A key area for future research will be the development of fluorescent probes for imaging specific biological targets, such as enzymes or receptors. mdpi.commdpi.com By attaching a fluorophore to the this compound scaffold and incorporating a target-specific recognition motif, it may be possible to create probes that light up only in the presence of the target molecule. The phenol group could be masked with a protecting group that is cleaved by a specific enzyme, leading to a "turn-on" fluorescent response.
Furthermore, the synthesis of a library of this compound derivatives and screening them for inhibitory activity against various kinases or other enzymes is a promising direction. nih.gov The pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, and identifying a novel biological target for this compound could open up new avenues for drug discovery.
Advanced Computational Modeling for Rational Design
Advanced computational modeling will be an indispensable tool in guiding the future research directions for this compound. Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, absorption and emission spectra, and reactivity of novel derivatives before their synthesis, thus saving significant time and resources.
Molecular docking simulations can be used to predict the binding modes of this compound derivatives with biological targets, such as enzymes and receptors. mdpi.com This can aid in the rational design of more potent and selective inhibitors or biological probes. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogs to identify the key structural features that are responsible for their biological activity.
In the context of materials science, computational modeling can be used to predict the solid-state packing of this compound derivatives and to estimate their charge transport properties. This will be crucial for the in silico design of new organic electronic materials with tailored properties. The table below summarizes the potential applications of computational modeling.
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Materials Science, Sensing | Prediction of electronic and photophysical properties of new derivatives. |
| Molecular Docking | Biological Probes | Elucidation of binding modes with biological targets to guide rational design. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological Probes | Identification of key structural features for enhanced biological activity. |
| Molecular Dynamics (MD) Simulations | Materials Science | Understanding the morphology and charge transport in thin films. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Pyrimidin-2-yl)phenol, and how can purity be ensured during synthesis?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution between pyrimidine derivatives and phenolic compounds under basic conditions. For example, sodium hydride or sodium amide in solvents like dimethylformamide (DMF) or acetonitrile facilitates substitution at the pyrimidine ring . Purification steps such as recrystallization (using ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) are critical to achieving ≥95% purity . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with HPLC or melting point analysis (e.g., mp 149–152.5°C) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR (400–600 MHz, CDCl/DMSO-) identify aromatic protons (δ 7.0–8.5 ppm) and pyrimidine carbons (δ 155–165 ppm) .
- IR : Peaks at ~3200–3400 cm (O–H stretch) and ~1600 cm (C=N/C=C) confirm functional groups .
- Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., m/z 171.19 [M+H]) and fragmentation patterns .
Q. How is crystallographic data for this compound derivatives obtained and refined?
- Methodology : Single-crystal X-ray diffraction (Oxford Diffraction Xcalibur) resolves bond lengths and angles. SHELX software (SHELXL-2018/3 for refinement) is used for structure solution, with R-factor thresholds ≤0.06 . Disorder in hydroxyl groups (e.g., dual occupancy at 70:30 ratios) is modeled using PART and SUMP instructions in SHELX .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be systematically resolved?
- Methodology :
- Dose-Response Analysis : Compare IC values across studies using standardized assays (e.g., protein kinase D inhibition in HEK293 cells) .
- Structural Variability : Assess substituent effects (e.g., dimethoxymethyl vs. aminobutyl groups) via SAR studies .
- Meta-Analysis : Aggregate data from high-throughput screening (HTS) pipelines, noting assay conditions (e.g., pH, temperature) that influence activity .
Q. What computational strategies optimize this compound derivatives for selective protein kinase D (PKD) inhibition?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PKD isoforms (e.g., hydrogen bonding with Glu-769 and hydrophobic contacts with Leu-774) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational flexibility of the pyrimidine-phenol scaffold .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., fluorophenyl vs. methylpyrazole) to prioritize synthetic targets .
Q. How do π-π interactions and hydrogen bonding influence the crystallographic packing of this compound derivatives?
- Methodology :
- Analyze centroid–centroid distances (3.5–3.7 Å) between pyrimidine and phenolic rings using Mercury software .
- Map hydrogen-bond networks (e.g., O–H⋯N, N–H⋯Cl) with CrystalExplorer to identify stabilizing interactions in crystal lattices .
- Compare torsion angles (e.g., dihedral angles ≤23° between fused rings) to assess planarity and packing efficiency .
Q. What experimental approaches validate the anti-inflammatory mechanisms of this compound derivatives?
- Methodology :
- Cytokine Profiling : Quantify IL-1β and TNF-α suppression in LPS-stimulated macrophages via ELISA .
- Autophagy Modulation : Use PI3K inhibitors (e.g., 2,3-[4-morpholinyl]thieno[3,2-d]pyrimidin-2-yl-phenol) to probe autophagy-dependent IL-1β degradation pathways .
- Western Blotting : Monitor NF-κB and MAPK signaling pathways (phospho-p65, JNK) in treated cells .
Data Analysis and Validation
Q. How should researchers address discrepancies in crystallographic disorder models for hydroxyl groups?
- Methodology :
- Refine dual-occupancy disorder using SHELXL’s PART and SUMP commands, constrained by isotropic displacement parameters (U) .
- Validate models with residual density maps (Fo–Fc ≤0.3 eÅ) and Hirshfeld surface analysis to exclude solvent interference .
Q. What statistical frameworks are recommended for comparing bioactivity data across structurally similar pyrimidine-phenol derivatives?
- Methodology :
- Apply multivariate ANOVA to account for variables like substituent electronegativity and logP values .
- Use clustering algorithms (e.g., PCA, t-SNE) to group compounds by activity profiles in high-dimensional datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
